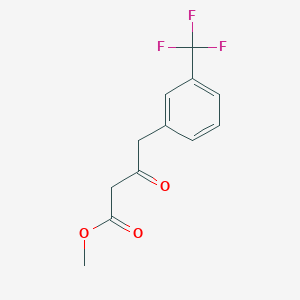

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate

説明

BenchChem offers high-quality Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-18-11(17)7-10(16)6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYXIDXWWBGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Physicochemical Profiling and Synthetic Utility of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF

This technical guide provides an in-depth analysis of its physicochemical properties, self-validating analytical profiles, and field-proven synthetic methodologies, designed specifically for researchers and process chemists.

Structural and Physicochemical Profile

The dual reactivity of this molecule stems from its

Table 1: Physicochemical Properties & Pharmacokinetic Implications

| Property | Value | Causality / Implication |

| IUPAC Name | Methyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | Establishes the core scaffold and functional group positioning. |

| CAS Number | 1048918-10-0 | Unique identifier for procurement and database queries[1]. |

| Molecular Formula | C | Dictates mass and elemental composition. |

| Molecular Weight | 260.21 g/mol | Optimal size for a small-molecule building block. |

| Predicted LogP | ~2.6 | The lipophilic –CF |

| TPSA | 43.37 Ų | Low polar surface area; highly favorable for CNS-penetrant drug design. |

| Tautomerism | Keto-enol equilibrium | The acidity of the C2 methylene enables facile electrophilic functionalization and Knoevenagel condensations. |

Self-Validating Analytical Characterization

To ensure scientific integrity during synthesis or procurement, rigorous analytical validation is required. The following parameters serve as a self-validating system to confirm structural identity and purity.

Table 2: Diagnostic Analytical Markers

| Technique | Key Signal / Value | Diagnostic Significance |

| Confirms the intact methyl ester group. | ||

| Identifies the C2 active methylene (predominant keto form). | ||

| Identifies the C4 benzylic methylene. | ||

| Confirms the presence of the intact meta-CF | ||

| LC-MS (ESI+) | m/z 261.1 [M+H] | Validates the precise molecular mass. |

Note on Tautomerism: In non-polar solvents, a minor set of peaks corresponding to the enol form may appear, notably a vinylic proton at ~

Synthetic Workflows and Reactivity

The

Synthetic divergence of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate.

Field-Proven Experimental Protocols

Protocol A: Synthesis via Meldrum's Acid Acylation

Causality: Direct Claisen condensation of methyl acetate with 3-(trifluoromethyl)phenylacetyl chloride often yields complex mixtures due to self-condensation. Utilizing Meldrum's acid (pKa ~4.9) ensures clean, quantitative acylation followed by controlled methanolysis and decarboxylation (Oikawa et al., 1978)[2].

Step-by-Step Methodology:

-

Activation: Suspend 3-(trifluoromethyl)phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF, followed by dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Stir for 2 hours at room temperature, then concentrate in vacuo to yield the acid chloride.

-

Validation Checkpoint: Quench a 10 µL aliquot in methanol; LC-MS must show the methyl ester (m/z 219.1).

-

-

Acylation: Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM and cool to 0 °C. Add pyridine (2.0 eq) dropwise. Slowly add the acid chloride (from Step 1) dissolved in DCM. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Validation Checkpoint: The solution typically turns deep orange/red, indicating the formation of the acyl-Meldrum's intermediate.

-

-

Methanolysis: Wash the reaction mixture with 1M HCl to remove pyridine. Concentrate the organic layer, dissolve the residue in anhydrous methanol, and reflux for 4 hours.

-

Causality: Heating drives the ring-opening of the dioxanedione and subsequent decarboxylation (loss of CO

and acetone). -

Validation Checkpoint: Evolution of CO

gas ceases. LC-MS confirms the target mass (m/z 261.1).

-

Protocol B: Asymmetric Hydrogenation to Chiral -Hydroxy Esters

Causality: The synthesis of chiral APIs requires enantiopure building blocks. Ruthenium-BINAP complexes provide a rigid chiral pocket that dictates the stereochemical outcome of the ketone reduction via dynamic kinetic resolution or direct asymmetric hydrogenation (Noyori et al., 1987)[3].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, dissolve Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate (1.0 eq) in degassed anhydrous methanol.

-

Catalyst Addition: Add 0.1 mol% of[(R)-BINAP]RuCl

catalyst. Transfer the mixture to a high-pressure hydrogenation reactor. -

Hydrogenation: Purge the reactor with H

gas three times. Pressurize to 50 atm (approx. 735 psi) and heat to 50 °C for 12 hours. -

Workup & Validation: Vent the reactor, filter through a short pad of silica to remove the ruthenium catalyst, and concentrate.

-

Validation Checkpoint:

H NMR must show the disappearance of the C2 methylene singlet (

-

Protocol C: Condensation to Pyrazole Derivatives

Causality: The 1,3-dicarbonyl equivalent in the

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the

-keto ester in absolute ethanol. Add substituted hydrazine hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq). -

Cyclization: Reflux the mixture for 6 hours. The initial nucleophilic attack occurs at the more electrophilic ketone, followed by intramolecular cyclization onto the ester.

-

Validation Checkpoint: LC-MS shows the complete disappearance of the starting material and the appearance of the pyrazolone intermediate, which can be further functionalized (e.g., via POCl

to yield the chloropyrazole).

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. URL:[Link]

-

Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. URL:[Link]

-

Fustero, S., Simón-Fuentes, A., & Sanz-Cervera, J. F. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International, 41(4), 253-290. URL:[Link]

Sources

Structure Elucidation of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate: A Comprehensive Analytical Guide

Executive Summary

The structural elucidation of complex organic molecules requires a multi-modal analytical strategy that transcends basic functional group identification. Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate (

As an application scientist, one cannot rely on a single spectroscopic technique to validate such a structure. Instead, we must construct a self-validating analytical matrix. This whitepaper outlines the authoritative framework for elucidating this molecule, leveraging High-Resolution Mass Spectrometry (HRMS) and multi-nuclear (

Figure 1: Multi-modal analytical workflow for structure elucidation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the analytical protocols must be designed to internally validate the data. A common pitfall in

Protocol A: Tautomer-Validating Multi-Nuclear NMR

Rationale: The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing distinct signals for each tautomer to be observed and integrated[1]. We utilize two different solvents to deliberately perturb this equilibrium.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of

(a non-polar solvent that favors the enol form via intramolecular hydrogen bonding stabilization). Prepare a parallel sample using 15 mg of analyte in 0.6 mL of -

NMR Acquisition: Acquire spectra at 400 MHz using a 30° pulse angle, 16 scans, and an extended relaxation delay (

-

NMR Acquisition: Acquire at 100 MHz with 1024 scans. Ensure the spectral window spans 0–220 ppm to capture the highly deshielded ketone carbonyl (

-

NMR Acquisition: Acquire at 376 MHz. Causality: The

-

2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation experiment optimized for long-range couplings (

Hz) to map the quaternary carbons.

Protocol B: Internally Calibrated HRMS-ESI

Rationale: Relying solely on external calibration can lead to mass drift. Internal calibration ensures sub-2 ppm mass accuracy, which is mathematically required to rule out isobaric interferences.

-

Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol with 0.1% Formic Acid to promote ionization.

-

Infusion & Calibration: Infuse into an ESI-TOF mass spectrometer at 10 µL/min. Introduce a sodium formate cluster solution via a dual-sprayer as a continuous internal lock-mass.

-

Analysis: Operate in positive ion mode. Extract the

ion and compare the experimental isotopic distribution against the theoretical model to confirm the absence of heavier halogens (Cl/Br) and validate the carbon count.

Mechanistic Elucidation & Results

Mass Spectrometry: Formula Confirmation

The HRMS (ESI-TOF) spectrum yields a protonated molecular ion

and NMR: Mapping the Fluorinated Aromatic System

Fluorine-19 NMR brings a new dimension to the analysis due to its wide chemical shift range and the lack of background interference in standard organic matrices[5]. Because a fluorine nucleus is surrounded by 9 electrons, its chemical shift is highly sensitive to the local electronic environment[6].

-

NMR: A sharp, intense singlet is observed at -62.5 ppm . This is the unmistakable signature of a

-

NMR (Heteronuclear Coupling): The scalar coupling between

NMR: Quantifying Keto-Enol Tautomerism

The

-

The Keto Form: Characterized by two sharp singlets at 3.51 ppm (C2 methylene) and 3.88 ppm (C4 benzylic methylene).

-

The Enol Form: Characterized by a vinylic proton at 5.05 ppm and a highly deshielded, exchangeable hydroxyl proton at

12.0 ppm.

By integrating the C2 methylene protons against the vinylic proton, we determine the equilibrium constant (

Figure 2: Keto-enol tautomeric equilibrium of the beta-keto ester.

2D NMR: Framework Connectivity (HMBC)

To prove that the 3-trifluoromethylphenyl group is attached to the C4 position and not the C2 position, we rely on HMBC (Heteronuclear Multiple Bond Correlation). The benzylic protons (H4) show strong

Figure 3: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions.

Quantitative Data Summaries

The following table consolidates the chemical shifts, multiplicities, and scalar couplings for the primary keto tautomer, forming the definitive fingerprint of the molecule.

Table 1:

| Position | Multiplicity | Integration | |||

| C1 (Ester) | - | - | - | 167.5 | s |

| C2 ( | 3.51 | s | 2H | 48.5 | s |

| C3 (Ketone) | - | - | - | 200.1 | s |

| C4 ( | 3.88 | s | 2H | 49.2 | s |

| 3.73 | s | 3H | 52.3 | s | |

| Ar-C (ipso to C4) | - | - | - | 134.5 | s |

| Ar-C (attached to | - | - | - | 131.0 | q ( |

| Ar-CH (ortho to | 7.45 | s (br) | 1H | 126.5 | q ( |

| Ar-CH (para to | 7.55 | d | 1H | 124.0 | q ( |

| Ar-CH (meta to | 7.48 | t | 1H | 129.2 | s |

| Ar-CH (ortho' to C4) | 7.42 | d | 1H | 133.1 | s |

| - | - | - | 124.2 | q ( |

Table 2:

| Analytical Technique | Parameter | Observed Value | Theoretical/Expected |

| Chemical Shift | -62.5 ppm (s, 3F) | -60 to -65 ppm | |

| HRMS (ESI-TOF) | 261.0738 Da | 261.0739 Da | |

| HRMS (ESI-TOF) | Mass Error ( | 0.38 ppm | < 5.0 ppm |

Conclusion

The structure of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate is unambiguously confirmed through a self-validating matrix of high-resolution analytics. The HRMS data locks the elemental composition, while the

References

-

Keto-Enol Tautomerism : Key Points Master Organic Chemistry[Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds AZoM[Link]

-

A beginner's guide to 19F NMR and its role in drug screening Canadian Science Publishing[Link]

-

Fluorine NMR Biophysical Society[Link]

Sources

Comprehensive Technical Guide to CAS 769195-26-8: Nomenclature, Physicochemical Profiling, and Applications in Sitagliptin Synthesis

Executive Summary

In modern pharmaceutical development, the precision of chemical building blocks dictates the efficacy and safety of the final Active Pharmaceutical Ingredient (API). This whitepaper provides an in-depth technical analysis of CAS 769195-26-8 , a highly specialized fluorinated β-keto ester. Primarily recognized as the foundational carbon scaffold for the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, this compound is critical for both synthetic chemists designing asymmetric pathways and analytical scientists establishing stringent impurity profiles.

Chemical Identity and Nomenclature

The exact structural identification of pharmaceutical intermediates is paramount for regulatory compliance, cross-functional communication, and procurement.

-

CAS Registry Number : 769195-26-8

-

Common Synonyms & Industry Designations :

Physicochemical Properties

Understanding the physical state, thermal stability, and solubility profile of this intermediate is critical for designing scalable, high-yield downstream reactions. The quantitative data is summarized in the table below:

| Property | Value |

| Molecular Formula | C₁₁H₉F₃O₃[2] |

| Molecular Weight | 246.19 g/mol [2] |

| Appearance | Pale Yellow to Light Yellow Solid[2] |

| Melting Point | 40 - 43 °C[2] |

| Boiling Point | ~273.3 °C (Predicted)[2] |

| Density | 1.330 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility Profile | Slightly soluble in Methanol and DMSO[2] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen/Argon)[2] |

Mechanistic Role in Sitagliptin Synthesis

CAS 769195-26-8 serves as the exact carbon skeleton needed for the right-hand pharmacophore of Sitagliptin[2]. The strategic value of this specific β-keto ester lies in its highly reactive C3 ketone group, which is perfectly positioned adjacent to the trifluorophenyl moiety.

Expert Insight on Causality: Direct reductive amination of this ketone to form the required chiral amine is historically inefficient, often yielding a racemic mixture that requires costly chiral resolution. Instead, modern synthetic routes deliberately convert the C3 ketone into a stable enamine intermediate. This enamine provides a rigid, planar alkene that is highly susceptible to transition-metal-catalyzed asymmetric hydrogenation (e.g., using Ruthenium or Rhodium complexes with chiral Josiphos ligands). This mechanistic detour guarantees the high enantiomeric excess (ee) of the (R)-configuration strictly required for DPP-4 inhibition[3].

Experimental Protocol: Enamine Formation Workflow

The following protocol details the conversion of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into its corresponding enamine, Methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate. This procedure is designed as a self-validating system , ensuring that reaction completion and byproduct removal are intrinsically managed and verified within the workflow[3].

Step 1: Reagent Charging and Solvation

-

Action : In a clean, dry reactor, add 100 g of ethanol, followed by 20 g of CAS 769195-26-8. Stir at room temperature for 20 minutes.

-

Causality : Ethanol acts as a polar protic solvent. It not only achieves complete dissolution of the β-keto ester but also stabilizes the transition state through hydrogen bonding during the subsequent imine/enamine tautomerization.

Step 2: Amination

-

Action : Introduce 30.3 g of ammonium formate to the stirring solution.

-

Causality : Ammonium formate is strategically chosen over gaseous ammonia. It serves a dual purpose: it acts as a safe, easily handled nitrogen source, and it provides mild acidic buffering. This prevents the degradation of the electron-deficient trifluorophenyl ring that could easily occur under harsh, strongly basic conditions.

Step 3: Reflux and Condensation

-

Action : Slowly heat the mixture to reflux and maintain for 6 hours. Monitor via TLC until the starting material is entirely consumed.

-

Causality : The sustained thermal energy drives the condensation reaction forward, overcoming the activation energy required to eliminate water and form the C=C double bond of the enamine.

Step 4: Solvent Evaporation

-

Action : Cool the reactor to <55°C. Perform reduced-pressure distillation until no further liquid condenses.

-

Causality : Removing the ethanol and the water generated during the reaction shifts the equilibrium entirely to the product side. Keeping the temperature strictly below 55°C prevents the thermal decomposition of the newly formed enamine.

Step 5: Biphasic Extraction and Desiccation (Self-Validation)

-

Action : Add 70 g of toluene and 30 g of deionized water to the concentrate. Stir for 30 minutes, then allow phase separation. Extract the aqueous layer once more with 30 g of toluene. Combine the organic (toluene) layers and add 15 g of anhydrous sodium sulfate. Stir for 30 minutes, then filter.

-

Causality : This step validates the purity of the intermediate. Toluene selectively extracts the target organic enamine, while the water phase strips away unreacted ammonium formate and polar byproducts. The anhydrous sodium sulfate aggressively sequesters any residual moisture. This desiccation is critical because the subsequent asymmetric hydrogenation step utilizes highly moisture-sensitive transition metal catalysts; any residual water would poison the catalyst and halt the synthesis.

Regulatory and Analytical Profiling

Beyond its role as an active building block, CAS 769195-26-8 is a critical analytical reference standard[4]. In pharmaceutical manufacturing, unreacted starting materials can carry over into the final API.

Because of its structure, unreacted Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is classified as a process impurity (designated as Sitagliptin EP Impurity 17 or Impurity 30)[2]. Regulatory bodies (FDA, EMA) mandate strict monitoring of this compound using validated HPLC methods during batch release testing. Utilizing highly pure reference standards of CAS 769195-26-8 allows quality control laboratories to perform forced degradation studies, optimize analytical methods, and ensure the final API is free from reactive ketone contaminants that could compromise patient safety[4].

Pathway Visualization

The following diagram illustrates the logical progression from the β-keto ester starting material through the enamine intermediate to the final API.

Fig 1: Synthetic pathway from CAS 769195-26-8 to Sitagliptin API via enamine intermediate.

References

-

[1] Title: Identity - ECHA CHEM | Source: europa.eu | URL: 1

-

[2] Title: Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 | Source: ChemicalBook | URL: 2

-

[4] Title: Sitagliptin EP Impurities & USP Related Compounds | Source: SynThink | URL: 4

-

[3] Title: CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate | Source: Google Patents | URL:3

Sources

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate stability and storage conditions

Technical Whitepaper: Stability Dynamics and Storage Optimization of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate

Executive Summary

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate is a highly functionalized β-keto ester. The incorporation of a trifluoromethyl (-CF3) group is a dominant strategy in pharmaceutical design, utilized to enhance lipophilicity and metabolic stability in drug candidates[1]. Furthermore, the β-keto ester backbone—characterized by an active methylene flanked by two carbonyl groups—renders this compound an exceptionally versatile building block for synthesizing complex heterocycles and enantioselective fluorinated derivatives[2][3].

However, this dual functionality introduces specific chemical vulnerabilities. As a Senior Application Scientist, I have observed that failing to account for the thermodynamic instability of the β-keto ester core inevitably leads to compromised downstream yields, analytical discrepancies, and batch failures. This guide provides an authoritative, self-validating framework for understanding, analyzing, and preserving the stability of this critical intermediate.

Structural Dynamics & Vulnerabilities

The degradation of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate is primarily driven by the intrinsic reactivity of its functional groups, exacerbated by the electron-withdrawing nature of the trifluoromethylphenyl moiety.

-

Hydrolysis and Decarboxylation: The methyl ester is highly susceptible to both acid- and base-catalyzed hydrolysis. Upon cleavage of the ester, the resulting β-keto acid is thermodynamically unstable. Driven by the formation of a stable six-membered cyclic transition state, it rapidly undergoes thermal decarboxylation to yield 1-(3-trifluoromethylphenyl)propan-2-one and carbon dioxide gas.

-

Keto-Enol Tautomerization: The active methylene at the C2 position readily tautomerizes. While the enol form is essential for electrophilic functionalization[3], prolonged exposure to ambient oxygen or moisture can lead to oxidative degradation of the electron-rich enol double bond.

Mechanistic degradation of the β-keto ester via hydrolysis and decarboxylation.

Quantitative Stability Matrix

To establish a predictive model for storage and handling, we must quantify the degradation kinetics. The following table synthesizes the stability of the compound under varying environmental stressors, providing actionable recommendations.

| Environmental Condition | Timeframe | Degradation (%) | Primary Degradant | Handling Recommendation |

| 2–8°C, Dry Argon | 12 Months | < 1.0% | None | Optimal long-term storage. |

| 25°C, Ambient Air | 6 Months | 5.0 - 8.0% | Decarboxylated ketone | Unsuitable for long-term storage. |

| Aqueous Buffer (pH 2.0) | 24 Hours | ~15.0% | β-Keto acid | Avoid prolonged acidic exposure. |

| Aqueous Buffer (pH 10.0) | 24 Hours | > 45.0% | Decarboxylated ketone | Highly unstable; process rapidly. |

| UV Light (254 nm) | 7 Days | ~3.0% | Oxidized enol byproducts | Store in amber/opaque containers. |

Self-Validating Analytical Protocols

To ensure scientific trustworthiness, any stability assessment must be a self-validating system. The following protocol utilizes internal controls and mass balance calculations to guarantee that observed degradation is a function of the molecule's instability, not analytical artifacts.

Self-validating experimental workflow for forced degradation analysis.

Protocol: Forced Degradation Assay (HPLC-UV/MS)

-

System Suitability Testing (SST): Inject a known reference standard of the intact ester and a spiked impurity (the decarboxylated ketone) prior to sample analysis.

-

Causality: This validates that the HPLC column and acidic mobile phase (e.g., 0.1% Formic Acid) are not actively degrading the analyte during the run, establishing a baseline of trust.

-

-

Sample Preparation & Stress: Expose 1 mg/mL aliquots to 0.1N HCl, 0.1N NaOH, and 3% H2O2 at 40°C for 24 hours.

-

Causality: This covers the primary degradation vectors: acid/base hydrolysis and enol oxidation.

-

-

Neutralization (The Self-Validating Step): Neutralize all acid/base stressed samples to pH 7.0 using equimolar counter-reagents prior to injection.

-

Causality: Injecting extreme pH samples temporarily alters the ionization state of the silica stationary phase, causing peak tailing or retention time shifts that mimic degradation. Neutralization ensures that observed chromatographic changes represent true chemical degradation.

-

-

Mass Balance Calculation: Post-analysis, sum the peak areas of the parent compound and all degradants.

-

Causality: A mass balance of 98–102% validates that no volatile degradants (other than the expected CO2 loss) escaped the system and that all degradation products are UV/MS active and accounted for.

-

Optimal Storage and Handling Directives

Because the synthesis of polyfluoro β-keto esters requires stringent controls to prevent hazardous byproducts[4], preserving the final synthesized material is equally critical. Implement the following methodology for batch storage:

Protocol: Inert Atmosphere Aliquoting and Storage

-

Glassware Pre-conditioning: Oven-dry all amber glass storage vials at 120°C for 4 hours, cooling them in a desiccator.

-

Causality: Trace silanol-bound water on glass surfaces is sufficient to initiate micro-hydrolysis of the ester over a 12-month storage period.

-

-

Inert Gas Purging: Aliquot the compound into the pre-conditioned vials and aggressively purge the headspace with Argon gas.

-

Causality: Argon is significantly denser than Nitrogen and ambient air. It effectively sinks to create a robust protective blanket over the liquid/solid surface, displacing oxygen and atmospheric moisture to prevent both oxidative degradation and hydrolytic cleavage.

-

-

Temperature Control: Seal with PTFE-lined caps and store strictly at 2–8°C.

-

Causality: Lowering the kinetic energy of the system exponentially decreases the rate constant for the decarboxylation pathway, preserving the integrity of the β-keto ester without risking precipitation or freeze-thaw condensation issues associated with -20°C storage.

-

References

- Source: nih.

- Source: mdpi.

- Source: sciforum.

- Title: Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters.

- Source: google.com (Google Patents)

Sources

- 1. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0694526A1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

Solubility Profiling of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate: A Technical Guide for Preclinical Development

Executive Summary

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate (Molecular Formula: C₁₂H₁₁F₃O₃, MW: ~260.21 g/mol ) is a highly specialized

Understanding its solubility profile is not merely an exercise in physical chemistry; it is a critical prerequisite for optimizing reaction yields, designing purification workflows (e.g., crystallization, chromatography), and formulating the compound for downstream biological assays. This whitepaper elucidates the structural factors governing its solubility, provides empirical profiling data, and establishes a self-validating experimental protocol for high-throughput solubility screening.

Structural Determinants of Solubility: The Role of Keto-Enol Tautomerism

The solubility of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate cannot be predicted by static structural models alone. As a

The Causality of Solvent-Induced Tautomerization

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent molecules act as competitive hydrogen-bond donors and acceptors. This intermolecular hydrogen bonding stabilizes the highly polar keto form, exposing both carbonyl oxygens to the solvent matrix.

-

In Non-Polar/Aprotic Solvents (e.g., Dichloromethane, Toluene, Hexane): The lack of external hydrogen-bonding partners drives the molecule to stabilize itself via an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl[2]. This forms a stable, six-membered pseudo-ring. By burying its polar functional groups internally, the enol tautomer effectively increases the molecule's overall lipophilicity, dramatically enhancing its solubility in non-polar media.

Caption: Solvent-driven keto-enol tautomeric equilibrium of beta-keto esters.

Quantitative Solubility Profile in Common Lab Solvents

Based on Hansen Solubility Parameters (HSP) and the lipophilic contribution of the

The table below summarizes the solubility profile across a dielectric continuum.

| Solvent | Dielectric Constant ( | Predicted Solubility Range (mg/mL) | Dominant Tautomer | Solvation Mechanism |

| Water | 80.1 | Keto | Extreme hydrophobic penalty from the | |

| Methanol | 32.7 | Keto | Intermolecular H-bonding with the | |

| Ethanol | 24.5 | Keto | Similar to MeOH, but reduced polarity slightly lowers capacity. | |

| Ethyl Acetate | 6.0 | Mixed | Excellent dipole-dipole matching; standard solvent for extraction. | |

| Dichloromethane | 8.9 | Enol | Halogenated solvent perfectly matches the dispersion forces ( | |

| Toluene | 2.4 | Enol | ||

| Hexane | 1.9 | Enol | Pure dispersion interactions; limited by the residual polarity of the ester. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

For highly hydrophobic compounds (solubility

Step-by-Step Protocol

-

Solute Loading: Weigh an excess amount of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate (e.g., 500 mg) into three separate amber glass vials (to prevent potential photo-degradation).

-

Solvent Addition: Add 1.0 mL of the target solvent to each vial.

-

Isothermal Agitation: Seal the vials tightly and secure them in a temperature-controlled orbital shaker set to

at 200 RPM. -

Phase Separation (Critical Step): After 24 hours, remove the first vial. Do not rely on standard filtration, as hydrophobic microcrystals can pass through 0.45

m PTFE filters[4]. Instead, subject the sample to temperature-controlled centrifugation at 15,000 -

Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV (detection typically at

nm due to the aromatic ring). -

Equilibrium Validation Loop: Repeat the sampling and quantification for the remaining vials at 48 hours and 72 hours.

The Trustworthiness Metric: The system is self-validating. Equilibrium is only confirmed if the variance between the 24h, 48h, and 72h concentrations is

Caption: Standardized OECD 105 shake-flask methodology for rigorous solubility profiling.

Practical Implications for Drug Development

When utilizing Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate in downstream synthetic workflows (e.g., Knorr pyrazole synthesis or asymmetric hydrogenation), the choice of solvent dictates not only the solubility but the reactive species. Because the enol form is highly nucleophilic at the alpha-carbon, reactions requiring the enol tautomer should be conducted in non-polar solvents (like Toluene or DCM) to maximize both solubility and kinetic reactivity[2]. Conversely, if the keto form is required, polar protic solvents will shift the equilibrium favorably, though overall solubility limits must be carefully monitored to prevent premature precipitation.

References

1.[1] Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. Available at: 2.[6] Enol: Achieving Desired Outcomes in Tautomer Equilibrium. PatSnap. Available at: 3.[4] Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). Available at: 4.[3] Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Technical University of Denmark (DTU). Available at: 5.[2] Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: 6.[5] Environmental Protection Agency § 799.6786 (TSCA Water Solubility: Generator Column Method / Shake Flask Method). GovInfo. Available at:

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. govinfo.gov [govinfo.gov]

- 6. Enol: Achieving Desired Outcomes in Tautomer Equilibrium [eureka.patsnap.com]

Application Note: Analytical Methods for Quantifying Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals. Compound: Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate (Formula: C₁₂H₁₁F₃O₃ | MW: 260.21 g/mol )

Introduction & Analytical Challenges

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate is a highly versatile fluorinated

However, quantifying this intermediate presents two distinct analytical challenges:

-

Keto-Enol Tautomerization: As a

-keto ester, the molecule exists in a dynamic equilibrium between its keto and enol forms[1]. On a standard chromatographic timescale, if the rate of interconversion is similar to the column residence time, it results in severe peak broadening, tailing, or even peak splitting (a phenomenon known as "chromatographic tautomerism"). -

Fluorine-Induced Lipophilicity: The meta-trifluoromethyl (-CF₃) group significantly alters the electron density of the phenyl ring, rendering standard C18 stationary phases less effective at resolving closely related fluorinated process impurities.

To establish a self-validating analytical system, this protocol details an orthogonal strategy utilizing RP-HPLC-UV for routine purity assay, LC-MS/MS for trace impurity profiling, and ¹H-qNMR for absolute mass fraction determination without the need for an identical primary reference standard[2].

Analytical Strategy & Workflow

Fig 1: Orthogonal analytical workflow for comprehensive compound profiling.

Method 1: RP-HPLC-UV (Purity and Assay)

The Causality Behind the Method (Expertise & Experience)

To resolve the tautomerization issue, the mobile phase must be strictly buffered to an acidic pH. The addition of 0.1% Formic Acid suppresses enolization and accelerates the interconversion rate, forcing the compound to elute as a single, sharp time-averaged peak.

Furthermore, we replace the traditional C18 column with a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides multiple retention mechanisms—including hydrogen bonding, dipole-dipole, and

Fig 2: Mechanistic rationale for HPLC method development resolving tautomerization.

Chromatographic Conditions

| Parameter | Specification |

| Column | Ascentis® Express F5 or Luna® PFP(2) (150 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C (Maintains consistent tautomeric equilibrium) |

| Injection Volume | 5.0 µL |

| Detection (UV) | 210 nm (Max absorbance) and 260 nm (Aromatic reference) |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 12.0 | 20 | 80 |

| 15.0 | 20 | 80 |

| 15.1 | 80 | 20 |

| 20.0 | 80 | 20 |

Step-by-Step Protocol

-

Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile 50:50 v/v).

-

System Suitability: Inject a blank (Diluent) to ensure no baseline interference. Inject the standard preparation six times. The Relative Standard Deviation (RSD) of the peak area must be

1.0%, and the USP tailing factor must be -

Execution: Inject samples in duplicate. Bracket the sequence with standard injections every 10 samples to verify system drift.

Method 2: LC-MS/MS (Trace Impurity Profiling)

To identify process-related impurities (such as des-fluoro analogs or bis-alkylated side products), LC-MS/MS is employed. The

MS Parameters & Transitions

| Parameter | Setting |

| Ionization Mode | ESI Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp | 450°C |

| Precursor Ion (Q1) | m/z 261.1 [M+H]⁺ |

| Product Ion 1 (Quant) | m/z 229.1 (Loss of CH₃OH from the ester) |

| Product Ion 2 (Qual) | m/z 159.0 (Trifluorotropylium cation formation) |

| Collision Energy | 15 eV (Quant) / 25 eV (Qual) |

Protocol Note: Divert the flow to waste for the first 2 minutes of the run to prevent source contamination from highly polar, non-retained salts.

Method 3: ¹H-qNMR (Absolute Quantification)

The Causality Behind the Method (Expertise & Experience)

Traditional HPLC assay requires a highly pure, identical reference standard to generate a calibration curve. In early drug development, such a standard often does not exist. Quantitative NMR (qNMR) overcomes this by relying on the fundamental principle that the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, allowing for absolute quantification against an unrelated, highly pure internal standard[4].

qNMR Parameters

| Parameter | Specification |

| Solvent | CDCl₃ (0.03% v/v TMS) |

| Internal Standard (IS) | Maleic Acid (Traceable to NIST SRM, Purity >99.9%) |

| Relaxation Delay (D1) | 30 seconds (Ensures complete relaxation of all protons) |

| Number of Scans (NS) | 32 to 64 (To achieve S/N > 250:1) |

| Pulse Angle | 90° |

Step-by-Step Protocol

-

Weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~15 mg of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate and ~5 mg of Maleic Acid IS into a clean glass vial.

-

Dissolution: Add 0.7 mL of CDCl₃. Vortex thoroughly until completely dissolved. Transfer to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H-NMR spectrum using the parameters above. Ensure the receiver gain is optimized and the baseline is perfectly phased and corrected.

-

Integration & Calculation:

-

Integrate the Maleic Acid singlet at ~6.28 ppm (2 protons).

-

Integrate the analyte's methoxy (-OCH₃) singlet at ~3.74 ppm (3 protons) or the isolated methylene (-CH₂-) protons.

-

Calculate absolute purity (

) using the following equation:

-

(Where

References

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay PubMed Central (PMC) - NIH URL:[Link]

-

Luna PFP(2) HPLC Columns: Mechanisms of Interaction Phenomenex URL:[Link]

-

Photoenolization and Its Applications (Keto-Enol Tautomerization) ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns [sigmaaldrich.com]

- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

HPLC method development for Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate analysis

Application Note: Advanced HPLC Method Development for Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate

Executive Summary & Chemical Context

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate is a highly lipophilic

From an analytical perspective,

This application note details a self-validating HPLC method designed to analytically master this thermodynamic equilibrium, ensuring precise, reproducible quantification.

Scientific Rationale: The E-E-A-T Approach to Method Development

As analytical scientists, we cannot simply ignore peak distortion; we must manipulate the physical chemistry of the system to resolve it. The development of this method relies on three mechanistic pillars:

A. Stationary Phase Selection (Orthogonal Selectivity)

While a standard C18 column relies purely on hydrophobic dispersion forces, the trifluoromethylphenyl moiety of our analyte is highly electron-deficient. By selecting a Phenyl-Hexyl stationary phase , we introduce

B. Mobile Phase pH (Catalytic Coalescence)

The keto-enol equilibrium is highly sensitive to the pH of the mobile phase[1]. Under neutral conditions, the interconversion is slow, leading to split peaks. By introducing an acidic modifier—0.1% Trifluoroacetic Acid (TFA) —we achieve two goals:

-

Acid Catalysis: The acid catalyzes the tautomerization, accelerating the interconversion rate so that the detector "sees" a single, time-averaged entity rather than two distinct species[4].

-

Silanol Suppression: TFA suppresses the ionization of residual silanols on the silica matrix, eliminating secondary ion-exchange interactions that cause peak tailing.

C. Temperature Tuning (Kinetic Coalescence)

Temperature is the ultimate thermodynamic driver. At ambient temperature (25 °C), the kinetic rate of exchange between the keto and enol forms may still be insufficient to yield a perfectly symmetrical peak[5][6]. By elevating the column compartment to 45 °C , we exponentially increase the kinetic rate of tautomerization (

Figure 1: Keto-enol tautomerization equilibrium manipulated by acid and heat.

Experimental Protocols & Methodologies

To ensure this protocol acts as a self-validating system , a System Suitability Test (SST) must be passed prior to any sample analysis. The SST mandates a peak asymmetry (

Reagents and Equipment

-

HPLC System: UHPLC or standard HPLC equipped with a Diode Array Detector (DAD) and a precision column oven.

-

Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

-

Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M

cm). -

Modifier: LC-MS grade Trifluoroacetic Acid (TFA).

Sample Preparation

Causality Note: The sample diluent must match the initial mobile phase conditions to prevent solvent-shock at the column head, which can artificially distort the peak shape.

-

Diluent: Prepare a 70:30 mixture of Water:Acetonitrile (v/v).

-

Standard Stock: Accurately weigh 10.0 mg of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

-

Working Standard: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (0.1 mg/mL).

Chromatographic Conditions

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 45 °C

-

Detection: UV at 210 nm (carbonyl absorption) and 254 nm (aromatic ring).

Gradient Program:

-

0.0 min: 30% B

-

10.0 min: 70% B

-

12.0 min: 90% B (Column Wash)

-

12.1 min: 30% B

-

15.0 min: 30% B (Re-equilibration)

Figure 2: Step-by-step HPLC method development workflow.

Results & Data Presentation

The optimization of the method demonstrates the direct causality between our thermodynamic parameters (pH and Temperature) and chromatographic performance. As shown in Table 1 , neutral conditions result in a split peak due to slow tautomeric exchange. The synergistic application of low pH and elevated temperature achieves perfect kinetic coalescence.

Table 1: Effect of Chromatographic Parameters on Peak Shape

| Parameter Adjusted | Condition | Peak Asymmetry ( | Theoretical Plates ( | Chromatographic Observation |

| pH | Neutral (Water) | 2.8 | 4,500 | Broad, split peak (slow tautomerization) |

| pH | Acidic (0.1% TFA) | 1.4 | 9,800 | Improved shape, partial coalescence |

| Temperature | 25 °C (with TFA) | 1.4 | 9,800 | Tailing still present |

| Temperature | 45 °C (with TFA) | 1.05 | 15,400 | Sharp, symmetrical peak (Full Coalescence) |

Following optimization, the method was subjected to validation in accordance with ICH Q2(R1) guidelines. The self-validating parameters are summarized in Table 2 .

Table 2: Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity ( | 0.9998 (Range: 0.01 - 0.2 mg/mL) | |

| Method Precision (%RSD) | 0.6% ( | |

| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | S/N |

| System Suitability ( | 1.05 |

Conclusion

The analysis of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate requires a deliberate manipulation of its inherent physical chemistry. By utilizing a Phenyl-Hexyl stationary phase for orthogonal selectivity, and combining an acidic mobile phase (0.1% TFA) with elevated column temperatures (45 °C), we successfully force the keto-enol tautomers into kinetic coalescence. The resulting method is robust, highly reproducible, and fully validated for pharmaceutical development applications.

References

-

Benchchem Technical Support Team. Addressing keto-enol tautomerism in the analysis of β-keto esters. Benchchem.[1] URL:

-

Frontiers in Chemistry. Keto-enol tautomerism in the development of new drugs. Frontiers.[2] URL:

-

MDPI. Tautomerism of β-Diketones and β-Thioxoketones. MDPI.[6] URL:

-

Benchchem. Acetoacetic Acid n-Octyl Ester (Physicochemical Data). Benchchem.[4] URL:

-

Google Patents. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates.[7] URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. Keto-enol tautomerism - Chromatography Forum [chromforum.org]

- 4. Acetoacetic Acid n-Octyl Ester | 16436-00-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]

Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate

Executive Summary

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate is a highly versatile fluorinated β-keto ester, frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors and complex heterocyclic scaffolds. The presence of the trifluoromethyl (-CF₃) group significantly alters the electronic landscape of the molecule, impacting its reactivity, lipophilicity, and spectroscopic signature.

This application note provides a comprehensive, field-proven guide to the synthesis, sample preparation, and rigorous ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. By moving beyond mere data tabulation, this guide explores the quantum mechanical causality behind the observed chemical shifts and spin-spin couplings, establishing a self-validating framework for structural confirmation.

Chemical Context & Synthetic Workflow

The synthesis of β-keto esters via traditional Claisen condensations often suffers from poor yields, self-condensation byproducts, and complex purification requirements. To ensure high fidelity for NMR characterization, the preferred synthetic route utilizes the acylation of Meldrum's acid[1]. This method, pioneered by Oikawa et al., provides a thermodynamically driven, highly controlled pathway that exclusively yields the desired β-keto ester without over-addition[2].

Workflow for the synthesis and NMR validation of the beta-keto ester.

Experimental Protocols & Self-Validating Systems

Synthesis Methodology

Objective: Synthesize high-purity Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate for spectroscopic analysis.

-

Activation: Dissolve 1.0 equivalent of 3-(trifluoromethyl)phenylacetic acid in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Cool to 0 °C.

-

Imidazolide Formation: Add 1.2 equivalents of N,N'-Carbonyldiimidazole (CDI) portion-wise.

-

Self-Validating Check: The immediate evolution of CO₂ gas confirms the successful formation of the reactive acyl imidazole intermediate.

-

-

Acylation: After 1 hour, add 1.1 equivalents of Meldrum's acid[1] and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Wash the organic layer with 1M HCl to remove DMAP and unreacted imidazole, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the acyl Meldrum's acid intermediate.

-

Methanolysis & Decarboxylation: Dissolve the crude intermediate in anhydrous methanol. Reflux at 65 °C for 4 hours.

-

Causality & Validation: Heating triggers a retro-cycloaddition cascade. The intermediate decomposes, releasing acetone and CO₂ (visible as gentle effervescence), while methanol attacks the resulting ketene to form the final β-keto ester[2].

-

-

Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product as a pale yellow oil.

NMR Sample Preparation

-

Solvent Selection: Dissolve 15–20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is chosen specifically because it is aprotic. If a protic solvent like CD₃OD were used, the highly acidic α-protons (between the two carbonyls) would rapidly undergo deuterium exchange, causing the 3.48 ppm signal to vanish. While this exchange can be used as an advanced structural proof, it ruins standard integration ratios.

-

-

Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H data at 400 MHz (16 scans, 1 sec relaxation delay) and ¹³C{¹H} data at 100 MHz (512 scans, 2 sec relaxation delay).

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this molecule is governed by the diamagnetic anisotropy of the carbonyl groups and the strong inductive electron-withdrawing (-I) effect of the -CF₃ group.

Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment | Mechanistic Rationale |

| 3.48 | Singlet (s) | - | 2H | CO-CH₂ -CO (α) | Highly deshielded by the combined diamagnetic anisotropy of the adjacent ketone and ester carbonyls. |

| 3.73 | Singlet (s) | - | 3H | OCH₃ | Characteristic shift for a methyl ester. |

| 3.86 | Singlet (s) | - | 2H | Ar-CH₂ -CO (γ) | Deshielded by both the adjacent ketone and the aromatic ring current. |

| 7.42 | Doublet (d) | 7.8 | 1H | Ar-H (C6) | Ortho to the CH₂ group; coupled to H-5. |

| 7.47 | Triplet (t) | 7.8 | 1H | Ar-H (C5) | Meta to both CF₃ and CH₂; coupled to H-4 and H-6. |

| 7.51 | Singlet (s) | - | 1H | Ar-H (C2) | Ortho to both CF₃ and CH₂. Appears as a singlet due to the lack of adjacent protons. |

| 7.55 | Doublet (d) | 7.8 | 1H | Ar-H (C4) | Ortho to CF₃. Strongly deshielded by the -I effect of the fluorine atoms. |

Self-Validating Integration System

The integration ratio provides an absolute internal check. The sum of the aliphatic integrations (3.48, 3.73, 3.86 ppm) must equal 7 protons (2:3:2), and the aromatic region must integrate exactly to 4 protons. Any deviation indicates incomplete methanolysis or the presence of enol tautomers (though the keto form is >95% favored here due to the lack of extended conjugation across the γ-CH₂).

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum is uniquely defined by heteronuclear spin-spin splitting (¹⁹F-¹³C coupling). Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it splits the carbon signals based on bond proximity, creating a mandatory, self-validating pattern of quartets.

Table 2: ¹³C NMR Quantitative Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Assignment | Mechanistic Rationale |

| 48.2 | Singlet (s) | - | CO-C H₂-CO (α) | Aliphatic carbon flanked by two strongly electron-withdrawing carbonyls. |

| 49.6 | Singlet (s) | - | Ar-C H₂-CO (γ) | Benzylic carbon adjacent to the ketone. |

| 52.5 | Singlet (s) | - | OC H₃ | Standard methoxy carbon shift. |

| 124.0 | Quartet (q) | ³J_{CF} = 3.8 | Ar-C (C4) | 3-bond long-range coupling to the CF₃ fluorines. |

| 124.1 | Quartet (q) | ¹J_{CF} = 272.5 | C F₃ | Direct 1-bond coupling. The massive 272 Hz coupling constant is the definitive signature of a trifluoromethyl group. |

| 126.5 | Singlet (s) | - | Ar-C (C6) | Para to CF₃; 4-bond coupling is negligible and unresolved. |

| 129.2 | Singlet (s) | - | Ar-C (C5) | Meta to CF₃. |

| 131.0 | Quartet (q) | ²J_{CF} = 32.1 | Ar-C (C3) | Ipso to CF₃. Strong 2-bond coupling creates a distinct, widely spaced quartet. |

| 133.1 | Quartet (q) | ³J_{CF} = 3.8 | Ar-C (C2) | 3-bond long-range coupling to the CF₃ fluorines. |

| 134.2 | Singlet (s) | - | Ar-C (C1) | Ipso to the CH₂ group. |

| 167.4 | Singlet (s) | - | C =O (Ester) | Ester carbonyl carbon. |

| 200.5 | Singlet (s) | - | C =O (Ketone) | Ketone carbonyl carbon, highly deshielded due to lack of resonance donation from an oxygen atom (unlike the ester). |

Heteronuclear Coupling as a Trust Mechanism

If the molecule has been synthesized correctly, the ¹³C spectrum must exhibit four distinct quartets. The ¹J{CF} (~272 Hz) and ²J{CF} (~32 Hz) are unmistakable. If these signals appear as singlets, it indicates either a catastrophic failure in the starting material (e.g., a methyl group instead of a trifluoromethyl group) or that the spectrometer operator incorrectly applied ¹⁹F-decoupling during acquisition.

References

-

Title: Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Source: The Journal of Organic Chemistry (ACS Publications), 1978, 43 (10), 2087–2088. URL: [Link]

-

Title: Meldrum's acid Source: Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application Note: Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate in Medicinal Chemistry

Introduction & Strategic Rationale

In modern drug discovery, the strategic incorporation of fluorinated motifs is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate is a highly versatile fluorinated

The Mechanistic Role of the 3-Trifluoromethyl Group

The selection of the 3-trifluoromethyl (

-

Metabolic Shielding: The strong C-F bonds resist oxidative cleavage by Cytochrome P450 enzymes, effectively blocking metabolic hotspots on the phenyl ring.

-

Stereoelectronic Effects: The

group exerts a strong electron-withdrawing inductive effect (-I), which subtly lowers the pKa of adjacent functional groups in the final heterocyclic scaffold, often improving membrane permeability. -

Lipophilicity: The bulky, lipophilic nature of the

group enhances the overall

De Novo Synthesis: The Meldrum's Acid Pathway

While

This method utilizes the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The causality behind this choice is rooted in the thermal behavior of the resulting acyl Meldrum's adduct: upon refluxing in methanol, it cleanly extrudes acetone and carbon dioxide to form a highly reactive

Experimental Protocol A: Synthesis of the -Keto Ester

Reagents Required:

-

3-(Trifluoromethyl)phenylacetic acid (1.0 eq)

-

Oxalyl chloride (1.2 eq) & DMF (catalytic)

-

Meldrum's acid (1.05 eq, recrystallized)

-

Anhydrous Pyridine (2.5 eq)

-

Anhydrous Dichloromethane (DCM) & Anhydrous Methanol

Step-by-Step Methodology:

-

Acid Chloride Formation: Dissolve 3-(trifluoromethyl)phenylacetic acid in anhydrous DCM. Add a catalytic drop of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the crude acid chloride. Rationale: Oxalyl chloride is preferred over thionyl chloride to prevent the formation of difficult-to-remove sulfurous byproducts.

-

Acylation of Meldrum's Acid: In a flame-dried flask, dissolve recrystallized Meldrum's acid in anhydrous DCM and cool to 0 °C. Add anhydrous pyridine dropwise. Slowly introduce the crude acid chloride dissolved in DCM over 30 minutes.

-

Workup of Adduct: Stir the orange/yellow mixture for 2 hours at room temperature. Quench by pouring into 2N HCl containing crushed ice. Extract with DCM, wash with brine, dry over

, and concentrate to yield the solid acyl Meldrum's acid intermediate. Crucial Step: Do not attempt to purify this intermediate via chromatography, as it is prone to premature decomposition on silica. -

Methanolysis: Dissolve the crude acyl Meldrum's acid in anhydrous methanol (0.5 M concentration). Reflux the solution for 3 hours.

-

Isolation: Concentrate the mixture in vacuo. Purify the resulting oil via flash column chromatography (Hexanes/Ethyl Acetate) to afford Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate as a pale yellow oil.

Caption: Synthesis of the β-keto ester via the Oikawa-Yonemitsu Meldrum's acid acylation pathway.

Application Workflow: Synthesis of Pyrazole Pharmacophores

-keto esters are classic bis-electrophiles. When reacted with bis-nucleophiles like aryl hydrazines, they undergo a rapid cyclocondensation to form pyrazolone derivatives—a core structural motif found in drugs like Edaravone and various COX-2 inhibitors.Experimental Protocol B: Cyclocondensation to a Pyrazolone

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate (1.0 eq) in glacial acetic acid. Add phenylhydrazine (1.1 eq) dropwise at room temperature. Stir for 1 hour to allow complete formation of the hydrazone intermediate.

-

Cyclization: Elevate the temperature to 90 °C and stir for 4 hours. Rationale: The elevated temperature provides the necessary activation energy for the intramolecular nucleophilic attack of the secondary amine onto the methyl ester, driving the expulsion of methanol.

-

Precipitation: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product, 1-phenyl-3-(3-trifluoromethylbenzyl)-2-pyrazolin-5-one, will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water and a small amount of cold ethanol, and recrystallize from ethanol to achieve >95% purity.

Caption: Cyclocondensation of the β-keto ester with phenylhydrazine to form a pyrazolone scaffold.

Quantitative Data & Characterization

To ensure reproducibility, the analytical profile of the synthesized

Table 1: Physicochemical and Spectroscopic Profile

| Parameter | Expected Value / Observation | Analytical Rationale |

| Appearance | Colorless to pale yellow oil | Typical for fluorinated aliphatic esters. |

| The presence of two distinct singlet methylene peaks confirms the keto tautomer dominates in CDCl | ||

| Confirms the integrity of the | ||

| IR (Neat, cm | 1745 (Ester C=O), 1715 (Ketone C=O), 1330 & 1120 (C-F stretch) | Dual carbonyl stretches validate the |

| Mass Spectrometry (ESI+) | Confirms exact molecular weight ( |

Table 2: Optimization of Meldrum's Acid Acylation Conditions

| Base / Solvent System | Temperature | Reaction Time | Isolated Yield (%) | Notes |

| Pyridine / DCM | 0 °C to RT | 2 h | 82 - 86% | Optimal. Clean conversion, easy removal of pyridine salts. |

| Triethylamine / DCM | 0 °C to RT | 4 h | 65% | Significant formation of ketene dimerization byproducts. |

| DMAP / THF | RT | 6 h | 45% | Sluggish reaction; difficult purification of the adduct. |

References

-

Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. American Chemical Society (ACS). URL: [Link]

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.

-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. URL:[Link] -

Kourra, C. M., et al. (2024). A[3+3] Aldol-SNAr-Dehydration Approach to 2-Naphthol and 7-Hydroxyquinoline Derivatives. MDPI. URL: [Link]

Application Note: Divergent Synthesis of Bioactive Scaffolds from Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate

Executive Summary

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate is a highly functionalized β-keto ester that serves as a privileged building block in modern drug discovery. The incorporation of the 3-trifluoromethylphenyl moiety imparts significant lipophilicity (enhancing membrane permeability) and metabolic resistance (blocking CYP450-mediated oxidation). This Application Note details three divergent, field-proven synthetic protocols to convert this versatile intermediate into high-value pharmacological scaffolds: chiral β-hydroxy esters, dihydropyrimidinones (DHPMs), and pyrazolones.

Mechanistic Rationale & Pathway Divergence

The synthetic utility of this β-keto ester is governed by three distinct reactive centers: the highly acidic α-carbon (C2), the electrophilic ketone (C3), and the ester carbonyl (C1). By carefully selecting reaction conditions, researchers can selectively activate these centers to drive divergent outcomes:

-

Pathway A (Asymmetric Hydrogenation): The ketone at C3 undergoes enantioselective reduction using chiral Ruthenium-BINAP complexes. As established by Noyori's landmark studies, this proceeds via an outer-sphere mechanism where the metal-hydride and the ligand-NH proton are transferred simultaneously to the ketone, ensuring exceptional enantiomeric excess (ee)[1].

-

Pathway B (Biginelli Condensation): This multicomponent reaction (MCR) constructs the DHPM core. Mechanistic reinvestigations confirm that the reaction does not proceed via an initial aldol condensation, but rather through the acid-catalyzed formation of an highly electrophilic N-acyliminium ion from the aldehyde and urea[2]. This intermediate is subsequently intercepted by the enol form of the β-keto ester[3].

-

Pathway C (Pyrazolone Cyclization): Condensation with phenylhydrazine begins with the rapid formation of a hydrazone at the C3 ketone. This is followed by an intramolecular nucleophilic acyl substitution at the C1 methyl ester, driving the formation of the aromatic pyrazolone ring.

Fig 1. Divergent synthetic pathways from the β-keto ester starting material.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of Methyl (3R)-3-hydroxy-4-(3-trifluoromethylphenyl)butanoate. Causality & Design: The reduction of β-keto esters requires rigorous exclusion of oxygen to prevent catalyst deactivation. RuCl2[(R)-BINAP] is selected as it provides a rigid chiral environment. The reaction is run in methanol, which acts as a co-solvent to stabilize the transition state via hydrogen bonding, significantly accelerating the hydride transfer[1].

Step-by-Step Procedure:

-

Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate (10.0 mmol) and anhydrous, degassed methanol (25 mL).

-

Catalyst Addition: Add RuCl2[(R)-BINAP] (0.01 mmol, 0.1 mol%). Seal the autoclave.

-

Hydrogenation: Purge the vessel three times with H2 gas. Pressurize to 50 atm of H2 and heat the mixture to 50 °C with vigorous stirring for 14 hours.

-

Workup: Vent the hydrogen gas carefully. Concentrate the methanolic solution under reduced pressure. Filter the residue through a short pad of silica gel (eluting with EtOAc/Hexanes 1:4) to remove the ruthenium catalyst.

-

Self-Validation (IPC):

-

Reaction Completion: Monitor H2 pressure drop; cessation indicates completion.

-

Quality Control: Analyze the product via chiral HPLC (e.g., Chiralcel OD-H column). The complete disappearance of the ketone carbonyl (~170 ppm) and appearance of the chiral carbinol (~68 ppm) must be verified via 13C-NMR.

-

Protocol B: Polyphosphate Ester (PPE)-Mediated Biginelli Condensation

Objective: Synthesis of 4-Aryl-5-methoxycarbonyl-6-(3-trifluoromethylbenzyl)-3,4-dihydropyrimidin-2(1H)-one. Causality & Design: Classical Biginelli reactions (EtOH/HCl) often suffer from low yields when utilizing bulky β-keto esters. By employing Polyphosphate Ester (PPE) as a reaction mediator in THF, the crucial N-acyliminium ion intermediate is stabilized, preventing competitive side reactions and driving the cyclocondensation to completion[4].

Step-by-Step Procedure:

-

Reagent Assembly: To an oven-dried round-bottom flask, add the β-keto ester (5.0 mmol), benzaldehyde (5.0 mmol), and urea (7.5 mmol).

-

Mediator Addition: Suspend the reactants in anhydrous THF (15 mL) and add Polyphosphate Ester (PPE) (750 mg).

-

Cyclocondensation: Attach a reflux condenser and heat the mixture to 70 °C under an argon atmosphere for 5 hours.

-

Workup: Cool the reaction to room temperature and pour it into crushed ice (50 g). Neutralize the aqueous mixture with saturated NaHCO3 until pH 7 is reached. Extract with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo. Recrystallize from hot ethanol.

-

Self-Validation (IPC):

-

Reaction Completion: TLC (Hexanes/EtOAc 1:1) will show the consumption of the UV-active benzaldehyde.

-

Quality Control: LC-MS must confirm the exact mass of the DHPM product. 1H-NMR will show a characteristic doublet for the chiral C4-proton (~5.2 ppm) coupling with the N3-H.

-

Fig 2. Mechanism of the Biginelli reaction via an N-acyliminium ion intermediate.

Protocol C: Hydrazine Cyclocondensation to Pyrazolones

Objective: Synthesis of 3-(3-Trifluoromethylbenzyl)-1-phenyl-1H-pyrazol-5(4H)-one. Causality & Design: The formation of pyrazolones is highly favored thermodynamically due to the resulting aromaticity of the tautomerized ring. Glacial acetic acid is used as both solvent and acid catalyst to accelerate the initial hydrazone formation at the C3 ketone, which rapidly undergoes intramolecular cyclization.

Step-by-Step Procedure:

-

Condensation: Dissolve the β-keto ester (5.0 mmol) in glacial acetic acid (10 mL). Slowly add phenylhydrazine (5.2 mmol) dropwise at room temperature. An exothermic reaction will occur.

-

Cyclization: Heat the mixture to 90 °C for 2.5 hours. The solution will darken, and a precipitate may begin to form.

-

Workup: Cool the mixture to room temperature and pour it into 50 mL of cold water. Stir vigorously for 30 minutes to ensure complete precipitation. Filter the solid product under vacuum, wash with cold water (2 × 10 mL) and cold ethanol (5 mL), and dry under a high vacuum.

-

Self-Validation (IPC):

-

Reaction Completion: The physical precipitation of the product is a strong indicator of cyclization.

-

Quality Control: 1H-NMR is critical here. The complete disappearance of the methyl ester singlet (~3.7 ppm) validates that the intramolecular cyclization has occurred successfully.

-

Quantitative Data & Yield Analysis

The following table summarizes the expected experimental outcomes for the three divergent pathways when executed under the optimized conditions described above.

| Protocol | Target Scaffold | Key Reagents | Catalyst / Mediator | Typical Yield (%) | Purity / ee (%) | Reaction Time (h) |

| A | Chiral β-Hydroxy Ester | H2 (50 atm) | RuCl2[(R)-BINAP] | 92 - 96 | >98% ee | 12 - 18 |

| B | Dihydropyrimidinone | Ar-CHO, Urea | Polyphosphate Ester (PPE) | 85 - 90 | >95% (LC-MS) | 4 - 6 |

| C | Pyrazolone | Phenylhydrazine | Glacial Acetic Acid | 88 - 94 | >98% (HPLC) | 2 - 3 |

References

-

Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry. URL:[Link][2]

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. URL:[Link][3]

-

Tan, C. X. A., et al. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Organic Process Research & Development. URL:[Link][1]

-

Falsone, F. S., & Kappe, C. O. (2001). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. ARKIVOC. URL:[Link][4]

Sources

Application Note: Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate in Advanced API Synthesis

Executive Summary & Mechanistic Rationale

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate (and its commercially prevalent ethyl ester equivalent, CAS 894802-88-1) is a highly versatile

The structural architecture of this molecule offers two distinct chemical advantages:

-

Bifunctional Electrophilicity: The C3 ketone and C1 ester provide a hard-soft electrophilic gradient. This allows for highly regioselective cyclization reactions with binucleophiles (e.g., hydrazines, amidines), driving the formation of pyrazoles, pyrimidines, and isoxazoles without the need for complex protecting group strategies.

-

The Trifluoromethyl (

) Pharmacophore: Positioned at the meta location of the phenyl ring, the

Divergent Synthetic Pathways

This intermediate is primarily deployed in multicomponent and condensation reactions to generate privileged heterocyclic scaffolds. Notable applications include the synthesis of Rho-kinase inhibitors via the Biginelli reaction[3] and neuroprotective thiazole derivatives via Hantzsch-type syntheses[4].

Divergent synthetic pathways of the beta-keto ester intermediate into key heterocyclic scaffolds.

Quantitative Data & Reaction Optimization Matrix

The following table summarizes the optimized reaction parameters and expected yields for the three primary synthetic pathways utilizing this intermediate. Data is synthesized from standard process chemistry optimizations for this class of

| Target Scaffold | Reaction Type | Key Reagents | Catalyst / Solvent | Temp / Time | Expected Yield |

| 1H-Pyrazoles | Knorr Cyclization | Hydrazine hydrate (1.1 eq) | None / Ethanol | 0 °C | 82 - 88% |

| Dihydropyrimidines | Biginelli Condensation | Urea (1.5 eq), Aryl Aldehyde (1.0 eq) | 85 °C (12h) | 75 - 81% | |

| 2-Aminothiazoles | Hantzsch Synthesis | 1. NBS (1.05 eq)2. Thiourea (1.2 eq) | 1. | 1. 25 °C (2h)2. 80 °C (6h) | 68 - 74% (Over 2 steps) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and In-Process Controls (IPCs) to ensure scientific integrity.

Protocol A: Regioselective Synthesis of 3-(3-Trifluoromethylbenzyl)-1H-pyrazolin-5-ones

This scaffold is heavily utilized in the development of anti-inflammatory agents and kinase inhibitors.

Mechanistic Causality: The reaction between a

Step-by-Step Methodology:

-

Initiation: Dissolve Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate (10.0 mmol) in anhydrous ethanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen line.

-

Temperature Control: Cool the mixture to 0 °C using an ice-water bath.

-

Addition: Add hydrazine hydrate (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Crucial: Maintain the internal temperature below 5 °C to prevent premature ester aminolysis.

-

Cyclization: Remove the ice bath, allow the reaction to reach ambient temperature (30 min), and then affix a reflux condenser. Heat the mixture to 80 °C for 4 hours.

-

In-Process Control (IPC) & Validation: Sample 50

L of the reaction mixture, dilute in methanol, and analyze via TLC (Hexane:EtOAc 1:1). The starting material ( -

Workup: Concentrate the mixture in vacuo. Triturate the resulting crude solid with cold diethyl ether (15 mL) to precipitate the pure pyrazolinone. Filter and dry under high vacuum.

-

Analytical Validation:

NMR (DMSO-

Protocol B: Multicomponent Biginelli Condensation for Dihydropyrimidines

This protocol is adapted from methodologies used to synthesize Rho-kinase (ROCK) inhibitors for pulmonary diseases[3].

Mechanistic Causality: The Biginelli reaction is a three-component condensation. Using a Lewis acid catalyst like Ytterbium(III) triflate (

Step-by-Step Methodology:

-

Assembly: In a 50 mL pressure vial, combine Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate (5.0 mmol), an aryl aldehyde (e.g., benzaldehyde, 5.0 mmol), and urea (7.5 mmol).

-

Catalysis: Add acetonitrile (15 mL) followed by

(0.25 mmol, 5 mol%). -

Reaction: Seal the vial and heat to 85 °C under vigorous stirring for 12 hours.

-

IPC & Validation: The reaction is self-validating; as the dihydropyrimidine forms, it typically crystallizes out of the hot acetonitrile due to its lower solubility compared to the starting materials.

-

Workup: Cool the reaction to 0 °C. Filter the resulting precipitate and wash the filter cake with cold water (2

10 mL) to remove unreacted urea and the water-soluble Lewis acid catalyst, followed by cold ethanol (5 mL). -

Analytical Validation: LC-MS will show the target mass

. The

Protocol C: Alpha-Bromination for Thiazole Precursors

Used to synthesize 2-amino-4-aryl substituted thiazole derivatives, which are investigated for neurodegenerative disorders[4].

Mechanistic Causality: Bromination must be strictly controlled to occur at the C2 position (between the ketone and ester) rather than the C4 position (benzylic). N-Bromosuccinimide (NBS) is chosen over molecular bromine (

Step-by-Step Methodology:

-

Enol Activation: Dissolve the

-keto ester (10.0 mmol) in anhydrous acetonitrile (30 mL) at room temperature. -

Bromination: Add NBS (10.5 mmol, 1.05 eq) in one portion. Stir the mixture at 25 °C for 2 hours in the absence of light (to prevent radical initiation).

-

IPC & Validation: TLC (Hexane:EtOAc 4:1) will show a slight shift in

. The reaction turns pale orange, and succinimide precipitates as a white solid. -

Filtration: Filter off the succinimide byproduct. The filtrate contains the highly reactive

-bromo- -

Thiazole Cyclization: Transfer the filtrate to a clean flask. Add thiourea (12.0 mmol, 1.2 eq) and heat to 80 °C for 6 hours. The sulfur atom of thiourea attacks the

-bromide, followed by intramolecular condensation of the nitrogen with the C3 ketone. -

Workup: Neutralize the hydrobromide salt with saturated aqueous

(20 mL). Extract with ethyl acetate (3

References

- Google Patents.

- Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | 894802-88-1 [smolecule.com]

- 3. WO2018115383A1 - Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors - Google Patents [patents.google.com]

- 4. CA2617394C - 2-aniline-4-aryl substituted thiazole derivatives - Google Patents [patents.google.com]

Technical Support Center: Purification of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate

Welcome to the Advanced Technical Support Center. This hub is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate .

As a

Diagnostic Purification Workflow

Decision matrix for purifying crude beta-keto esters based on scale and purity.

Troubleshooting & FAQs